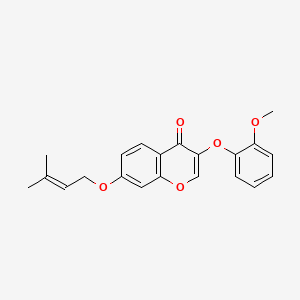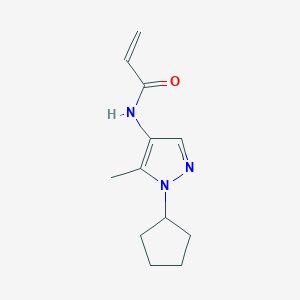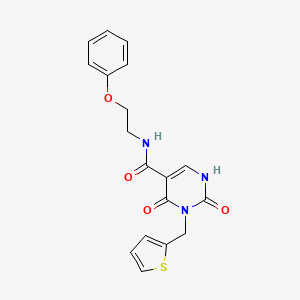
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Synthesis and Characterization
Chromen-4-one derivatives are synthesized through various chemical reactions that emphasize the modification of molecular structures for potential applications in drug development and material science. For instance, Alonzi et al. (2014) explored the synthesis and characterization of novel polystyrene-supported TBD catalysts for the Michael addition, a fundamental reaction for constructing complex organic compounds including Warfarin analogues. This showcases the relevance of chromen-4-one derivatives in synthetic organic chemistry and their role in facilitating environmentally friendly synthesis processes (Alonzi et al., 2014).
Molecular Interactions and Material Science
Chromen-4-one derivatives exhibit unique properties that are studied for their interactions at the molecular level, potentially applicable in material science. For example, Zheng et al. (2006) investigated the formation and dissociation of intra-intermolecular hydrogen-bonded solute-solvent complexes, highlighting the complex behavior of methoxyphenols. This research underscores the nuanced understanding of molecular interactions necessary for developing new materials and chemical sensors (Zheng et al., 2006).
Biological Activities and Pharmaceutical Applications
Research on chromen-4-one derivatives extends into exploring their biological activities. Behrami and Dobroshi (2019) focused on the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one, presenting potential pharmaceutical applications. Their findings contribute to the ongoing search for new antibacterial agents, showcasing the therapeutic potential of chromen-4-one derivatives (Behrami & Dobroshi, 2019).
特性
IUPAC Name |
3-(2-methoxyphenoxy)-7-(3-methylbut-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-14(2)10-11-24-15-8-9-16-19(12-15)25-13-20(21(16)22)26-18-7-5-4-6-17(18)23-3/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWVACLMPYVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline](/img/structure/B2440885.png)

![1-cyclopentyl-3-[(Z)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylideneamino]urea](/img/structure/B2440892.png)
![1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440893.png)

![6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2440899.png)
![N-(3-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2440900.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide](/img/structure/B2440901.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2440903.png)

![2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole](/img/structure/B2440905.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)